molecular formula C25H36N4O3 B1196387 1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol CAS No. 34244-69-4

1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol

Cat. No.: B1196387
CAS No.: 34244-69-4
M. Wt: 440.6 g/mol
InChI Key: VHPOJFNPMOMKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol typically involves the reaction of p-methoxyphenylpiperazine with an appropriate epoxide or halohydrin under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
  • 4-Methoxybenzylamine

Comparison

1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol is unique due to its dual piperazine and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

34244-69-4

Molecular Formula

C25H36N4O3

Molecular Weight

440.6 g/mol

IUPAC Name

1,3-bis[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C25H36N4O3/c1-31-24-7-3-21(4-8-24)28-15-11-26(12-16-28)19-23(30)20-27-13-17-29(18-14-27)22-5-9-25(32-2)10-6-22/h3-10,23,30H,11-20H2,1-2H3

InChI Key

VHPOJFNPMOMKPV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=C(C=C4)OC)O

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=C(C=C4)OC)O

34244-69-4

Synonyms

Ro 8-2580

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.